molecular formula C16H10ClNO2 B8754559 6-chloro-4-phenylquinoline-3-carboxylic acid CAS No. 128831-20-9

6-chloro-4-phenylquinoline-3-carboxylic acid

Cat. No.: B8754559
CAS No.: 128831-20-9
M. Wt: 283.71 g/mol
InChI Key: YRGBWBCRNZJZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-4-phenylquinoline-3-carboxylic acid: is a heterocyclic aromatic compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by the presence of a quinoline ring system substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-phenylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives with carboxylic acid chlorides under acidic conditions. For instance, the reaction of 3-aminoquinolines with α-substituted carboxylic acid chlorides can yield the desired quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. These methods often utilize catalysts and specific reaction conditions to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-chloro-4-phenylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Chemistry: In chemistry, 6-chloro-4-phenylquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its use in designing new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 6-chloro-4-phenylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied. In medicinal chemistry, it may act by binding to DNA or proteins, thereby affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 6-chloro-4-phenylquinoline-3-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The presence of the chlorine atom and the phenyl group imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

128831-20-9

Molecular Formula

C16H10ClNO2

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-4-phenylquinoline-3-carboxylic acid

InChI

InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18-14)16(19)20/h1-9H,(H,19,20)

InChI Key

YRGBWBCRNZJZTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 6-chloro-4-phenyl-3-quinolinecarboxylate (2.5 g), potassium hydroxide (2.24 g) and ethanol (25 ml) was heated for 10 mins. at 80° C. The mixture was diluted with water and acidified with hydrochloric acid to give 6-chloro-4-phenyl-3-quinolinecarboxylic acid as crystals (2.20 g, 96.9%), which was recrystallized from a mixture of methanol and chloroform as pale yellow prisms. m.p. 269°-270° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.